

# molecular weight of Mal-PEG4-Glu(OH)-NH-m-PEG24

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## Compound of Interest

Compound Name: Mal-PEG4-Glu(OH)-NH-m-PEG24

Cat. No.: B11825772

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## Technical Guide: Mal-PEG4-Glu(OH)-NH-m-PEG24

Audience: Researchers, Scientists, and Drug Development Professionals

### Introduction

**Mal-PEG4-Glu(OH)-NH-m-PEG24** is a discrete polyethylene glycol (dPEG®) derivative that functions as a heterobifunctional linker. These linkers are critical tools in bioconjugation, enabling the precise connection of two different molecules, such as an antibody and a therapeutic payload. This molecule is specifically designed for advanced applications in drug delivery, diagnostics, and proteomics, including the synthesis of Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).

The structure of this linker features three key components:

- A Maleimide (Mal) group at one terminus for specific reaction with thiol (sulfhydryl) groups.
- A central L-Glutamic Acid (Glu) residue whose side-chain carboxylic acid (-COOH) provides a reactive handle for payload attachment.
- A methoxy-terminated polyethylene glycol (m-PEG) chain that enhances solubility, stability, and pharmacokinetic properties.

This guide provides a detailed overview of the molecular weight, chemical properties, and a hypothetical experimental framework for the characterization and application of **Mal-PEG4-Glu(OH)-NH-m-PEG24**.

## Chemical Structure and Molecular Weight

The linker is assembled from three primary building blocks: Maleimide-PEG4-Acid, L-Glutamic acid, and m-PEG24-Amine. The components are joined via stable amide bonds. The final molecular weight is determined by summing the mass of the individual components and subtracting the mass of the water molecules lost during the amide bond formation.

Table 1: Molecular Weight Calculation

Component	Assumed Structure	Chemical Formula	Molecular Weight ( g/mol )
Mal-PEG4-Acid	Maleimide-tetraethylene glycol-propionic acid	$C_{15}H_{23}NO_8$	345.34[1][2]
L-Glutamic Acid	(2S)-2-Aminopentanedioic acid	$C_5H_9NO_4$	147.13[3][4][5][6][7]
m-PEG24-Amine	$\alpha$ -Methoxy- $\omega$ -amino-poly(ethylene glycol) (n=24)	$C_{49}H_{101}NO_{24}$	1088.33[8][9][10][11]

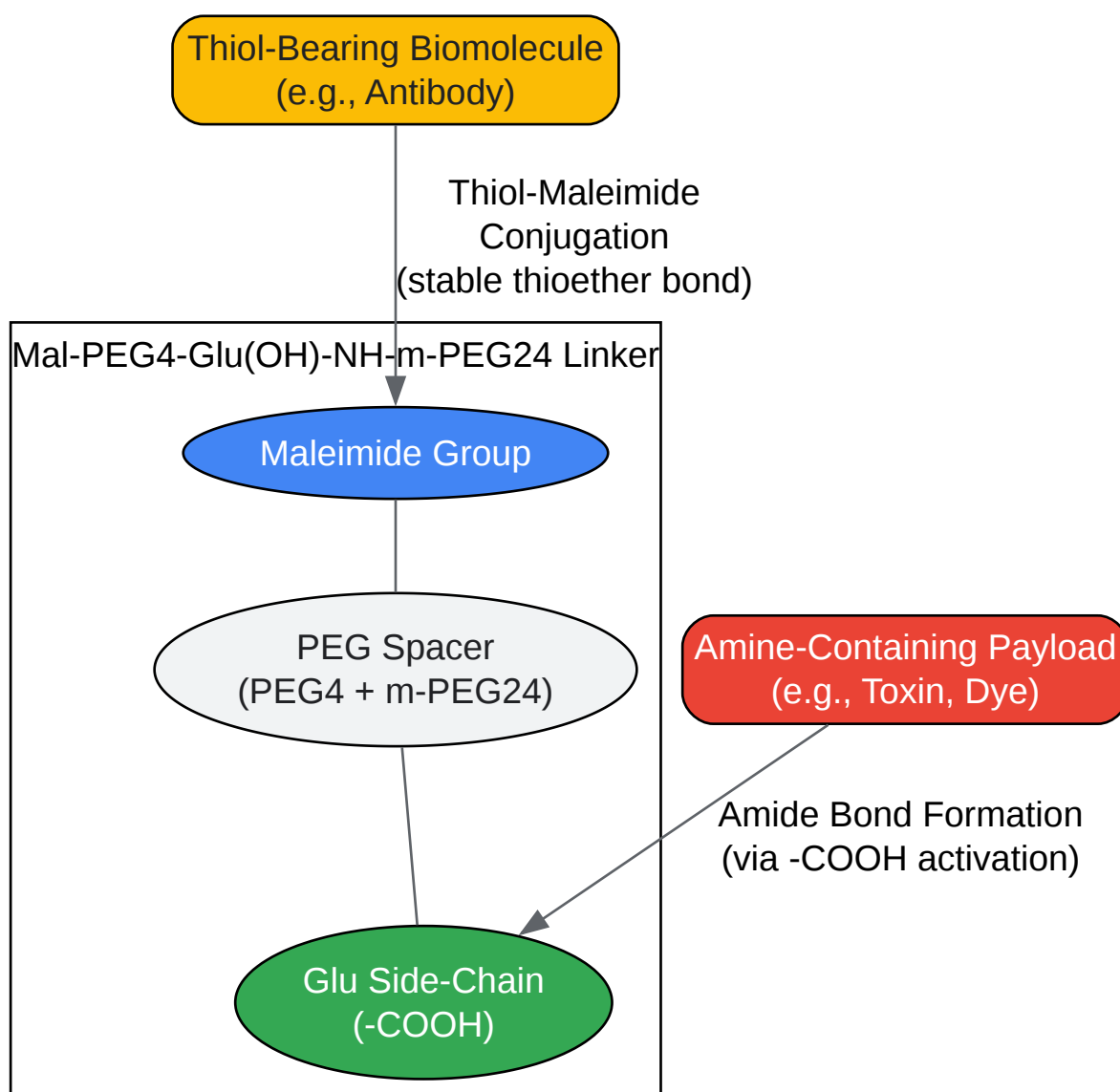
| Water (lost during condensation) | Dihydrogen monoxide |  $H_2O$  | 18.015 |

Calculation:

- Sum of Components:  $345.34 + 147.13 + 1088.33 = 1580.80$  g/mol
- Water Molecules Lost (2 amide bonds):  $2 \times 18.015 = 36.03$  g/mol
- Final Molecular Weight:  $1580.80 - 36.03 = 1544.77$  g/mol

## Logical Assembly and Application

The unique structure of this linker allows for a defined, sequential conjugation strategy. The maleimide group selectively reacts with thiols, while the glutamic acid side-chain provides a distinct reactive site for payload attachment.



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Caption: Logical workflow for using the heterobifunctional linker.

## Experimental Protocols

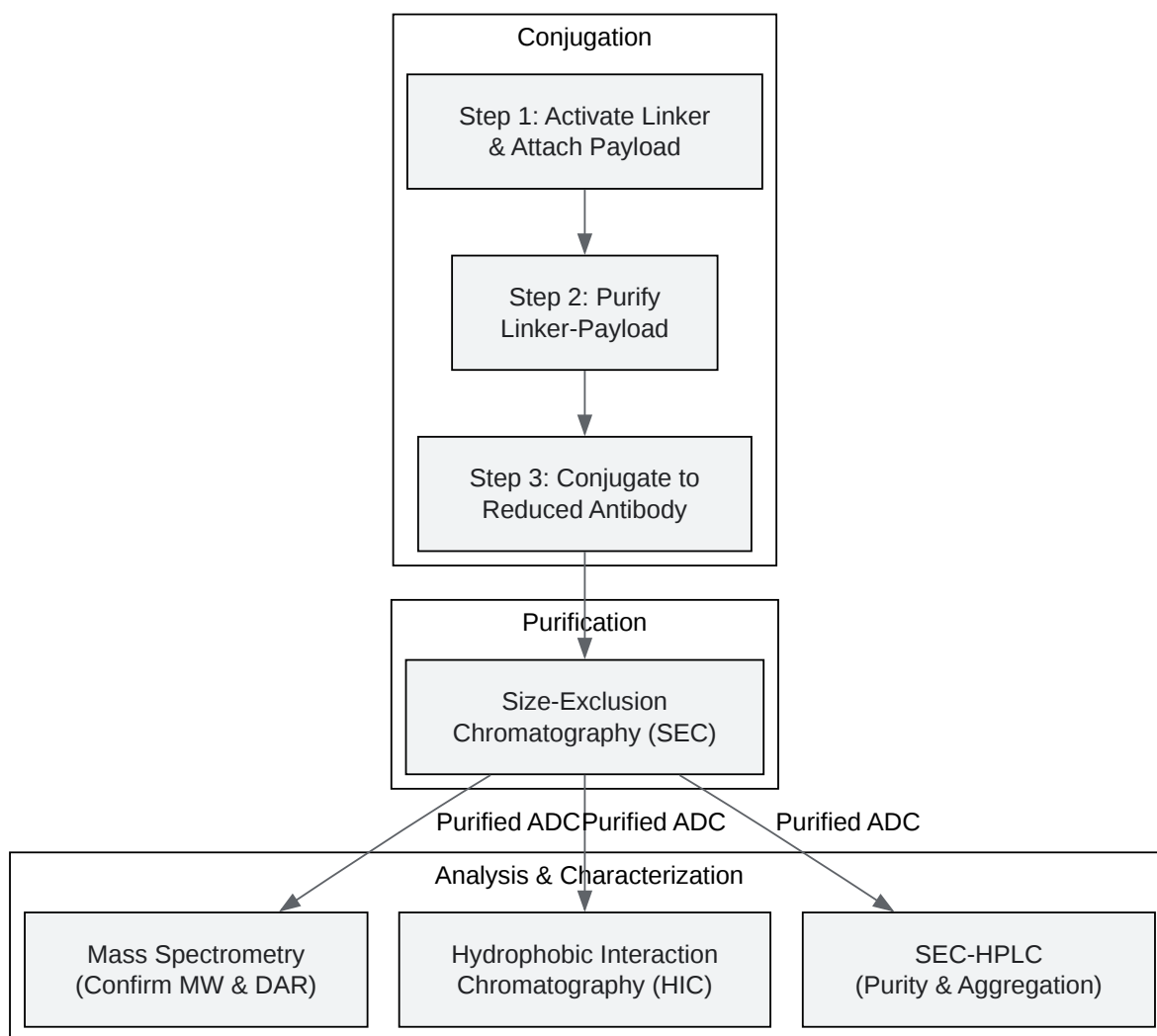
This section outlines a general, hypothetical workflow for the synthesis and characterization of a bioconjugate using **Mal-PEG4-Glu(OH)-NH-m-PEG24**.

#### 4.1. General Synthesis of an Antibody-Drug Conjugate (ADC)

- **Antibody Preparation:** If necessary, partially reduce the antibody's interchain disulfide bonds using a mild reducing agent (e.g., TCEP) to expose free thiol (-SH) groups. Purify the reduced antibody via a desalting column.
- **Linker-Payload Conjugation:**
  - Activate the carboxylic acid on the linker's glutamic acid side chain using a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of N-hydroxysuccinimide (NHS).
  - React the activated linker with an amine-containing drug payload to form a stable amide bond.
  - Purify the linker-payload conjugate using reverse-phase HPLC.
- **Final ADC Assembly:**
  - React the thiol-containing antibody with the purified maleimide-functionalized linker-payload construct in a conjugation buffer (e.g., phosphate buffer, pH 6.5-7.5).
  - Allow the reaction to proceed for 1-2 hours at room temperature.
  - Purify the final ADC using size-exclusion chromatography (SEC) to remove unconjugated linker-payload and other impurities.

#### 4.2. Characterization Workflow

A rigorous analytical workflow is essential to confirm the identity, purity, and integrity of the final conjugate.



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Caption: Experimental workflow for ADC synthesis and characterization.

#### 4.3. Key Analytical Techniques

- Mass Spectrometry (MS): Used to confirm the final molecular weight of the conjugate and determine the Drug-to-Antibody Ratio (DAR).
- Hydrophobic Interaction Chromatography (HIC): A method to separate antibody species based on the number of conjugated drugs, providing a detailed DAR distribution profile.
- Size-Exclusion Chromatography (SEC-HPLC): Used to assess the purity of the conjugate and quantify the level of aggregation.

## Conclusion

**Mal-PEG4-Glu(OH)-NH-m-PEG24** is a sophisticated chemical tool designed for high-precision bioconjugation. Its defined structure, featuring orthogonal reactive groups and a hydrophilic PEG spacer, provides researchers with fine control over the development of complex biomolecules. This enables the creation of more stable, soluble, and effective targeted therapeutics and diagnostics. The detailed protocols and characterization strategies outlined in this guide serve as a foundational framework for professionals in the field of drug development.

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